2(1H)-Quinolinone, 3-methoxy-
Description
Overview of the 2(1H)-Quinolinone Core Structure in Chemical Literature
The 2(1H)-quinolinone, also known as carbostyril, is a bicyclic heterocyclic aromatic compound. vulcanchem.com This foundational structure is at the core of numerous natural and synthetic compounds that exhibit a wide range of biological activities. ontosight.aitandfonline.com The quinolinone scaffold is a prominent feature in many alkaloids and pharmacologically active molecules, valued for its ability to be chemically modified to create derivatives with diverse properties. tandfonline.comsmolecule.com Its versatility makes it a privileged structure in drug discovery, with derivatives showing potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. ontosight.aiorientjchem.org The development of new synthetic methods to construct the 2(1H)-quinolinone ring system remains an important area of research, highlighting its continued significance in organic and medicinal chemistry. scispace.comnih.gov
Historical Context of Research on Quinolinone Derivatives
The history of quinoline-based compounds in research began with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. nih.govresearchgate.net Quinine was a highly effective antimalarial drug for over a century. researchgate.net This discovery spurred further investigation into the quinoline (B57606) scaffold, leading to the synthesis of numerous derivatives. researchgate.netnoveltyjournals.com Early synthetic chemistry for 2-quinolones was based on classical methods like the Friedländer and Knorr quinoline syntheses. nih.gov Over the decades, research has evolved, leading to the development of more effective synthetic quinoline derivatives such as chloroquine (B1663885) and primaquine. researchgate.net Significant advancements have also been made in the synthesis techniques for various quinolinone derivatives, reflecting a long-standing interest in this class of compounds for their potential therapeutic applications. researchgate.netmdpi.com
Significance of Methoxy (B1213986) Substitutions in Heterocyclic Chemistry
The introduction of a methoxy group (–OCH₃) to a heterocyclic ring system can significantly influence the molecule's physical, chemical, and biological properties. chim.itjgpt.co.in Methoxy groups are electron-donating, which can enhance the reactivity of the heterocyclic core and influence its regiochemical behavior in substitution reactions. chim.it In many biologically active compounds, such as indole (B1671886) and benzothiazole (B30560) derivatives, methoxy substitutions have been shown to be crucial for their therapeutic effects, which include antimicrobial, anticancer, and anti-inflammatory activities. chim.itjgpt.co.in The position of the methoxy group on the heterocyclic scaffold is critical and can alter both the potency and the mechanism of action of the compound. nih.gov For instance, the strategic placement of methoxy groups on a core structure can enhance binding affinity to biological targets like enzymes or receptors. frontiersin.orgencyclopedia.pub
Research Landscape and Emerging Trends for 2(1H)-Quinolinone, 3-methoxy-
Direct research specifically focused on 2(1H)-Quinolinone, 3-methoxy- is limited in publicly available literature. However, the research landscape can be understood by examining trends in closely related methoxy-substituted quinolinones. The synthesis of 3-alkoxymethyl-2(1H)-quinolinones has been achieved through methods like the Baylis-Hillman reaction, indicating feasible pathways to related structures. scispace.com
A notable synthesis of a similar compound, 3-methoxy-4-phenyl-2-quinolone, involves the acylation of 2-aminobenzophenone (B122507) with methoxyacetyl chloride, followed by an alkaline cyclization step. mdpi.com Other synthetic strategies have been developed for different methoxy-substituted quinolinones, such as 4-methoxy-1H-quinolin-2-ones, which are synthesized from substituted anilines in a multi-step process. researchgate.net
The biological potential of methoxy-substituted quinolinones is an active area of investigation. For example, derivatives like 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone have been explored as potential antidepressant drugs that act as sigma receptor agonists. nih.govacs.org Other derivatives, such as those with bromo and methoxy substitutions, have been investigated for their activity as modulators of metabotropic glutamate (B1630785) receptors, suggesting potential applications in treating neurological disorders. The general class of quinolinone derivatives is recognized for a broad spectrum of activities, including kinase inhibition and antimicrobial effects, which may be influenced by the presence and position of methoxy groups. smolecule.com
The current trend in the field points towards the synthesis and evaluation of structurally diverse methoxy-quinolinone derivatives to explore their therapeutic potential. mdpi.compreprints.org The location of the methoxy group is a key variable in the design of new compounds with specific biological targets.
Data Tables
Table 1: Physicochemical Properties of a Related Compound (4-hydroxy-1-methyl-3-[[4-(phenylazo)phenyl]azo]-2(1H)-Quinolinone)
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₇N₅O₂ | vulcanchem.com |
| Molecular Weight | 383.403 g/mol | vulcanchem.com |
| Exact Mass | 383.138 g/mol | vulcanchem.com |
| Density | 1.296 g/cm³ | vulcanchem.com |
| Boiling Point | 581.977°C at 760 mmHg | vulcanchem.com |
| Flash Point | 305.769°C | vulcanchem.com |
Table 2: Representative ¹H NMR Spectroscopic Data for a 2(1H)-Quinolinone Nucleus
Note: Data is for 2-amino-3-[2(1H)-quinolinon-4-yl]propionic acid in CD₃OD, illustrating typical shifts for the quinolinone core.
| Proton | Chemical Shift (δ ppm) | Multiplicity and Coupling Constant (J in Hz) | Reference |
| H-3 | 7.21 | br s | researchgate.net |
| H-5 | 7.62 | dt (J = 7.92, 1.01) | researchgate.net |
| H-6 | 7.08 | td (J = 7.92, 0.9) | researchgate.net |
| H-7 | 7.15 | td (J = 8.1, 1.01) | researchgate.net |
| H-8 | 7.39 | dt (J = 8.1, 0.9) | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-7-4-2-3-5-8(7)11-10(9)12/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBDTVTUJSTDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356184 | |
| Record name | methoxy quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24186-92-3 | |
| Record name | methoxy quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 1h Quinolinone, 3 Methoxy and Its Analogues
Direct Synthesis of the 2(1H)-Quinolinone, 3-methoxy- Core
The direct construction of the 3-methoxy-2(1H)-quinolinone core is an efficient approach that installs the key C3-methoxy substituent during the ring-forming process. This avoids potentially unselective late-stage functionalization steps.
The Conrad–Limpach synthesis is a classical method for preparing quinolones, involving the condensation of anilines with β-ketoesters. wikipedia.org Modifications of this reaction provide a direct route to 3-alkoxy quinolinone derivatives. A notable strategy involves the reaction of a substituted aniline (B41778) with a β-ketoester that already contains the desired methoxy (B1213986) group, such as 2-methoxy-3-oxo-butanoate. acs.org This approach leverages the thermal cyclization of the intermediate enamine or β-ketoanilide to construct the quinolinone ring. wikipedia.orgmdpi.com
For instance, a one-step synthesis has been developed where a substituted aniline and ethyl 2-methoxy-3-oxo-butanoate are heated with poly(phosphoric acid) (PPA) to achieve the quinolinone core in good yields. acs.org Microwave-assisted conditions have also been shown to improve yields and reduce reaction times for related Conrad-Limpach cyclizations. nih.gov
Table 1: Example of Modified Conrad–Limpach Synthesis
| Starting Aniline | β-Ketoester | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-bromo-5-fluoro-aniline | ethyl 2-methoxy-3-oxo-butanoate | PPA, 140 °C | 8-bromo-5-fluoro-3-methoxy-2-methyl-1H-quinolin-4-one | 63-67% | acs.org |
A versatile method for synthesizing 3-methoxy-4-aryl-2(1H)-quinolinones involves the cyclization of N-acylated o-aminobenzophenones. mdpi.com This strategy begins with the acylation of a 2-aminobenzophenone (B122507) using an acetyl chloride bearing the desired C3 substituent, such as methoxyacetyl chloride. preprints.org The resulting amide intermediate is then subjected to an alkaline-mediated intramolecular cyclization to yield the final 2(1H)-quinolinone structure. mdpi.compreprints.org This base-catalyzed ring closure proceeds via intramolecular condensation, forming the heterocyclic ring. The choice of substituents on the starting aminobenzophenone and the acylating agent allows for the synthesis of a diverse range of analogues. preprints.org
Table 2: Synthesis of 3-methoxy-4-phenyl-2-quinolone via Cyclization
| Precursor | Acylating Agent | Cyclization Condition | Product | Reference |
|---|
This method has also been extended to the use of bromoacetyl bromide, which allows for the introduction of various substituents at the 3-position. mdpi.com
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all starting materials, represent a highly efficient strategy for generating molecular complexity. rug.nl While a specific MCR for the direct synthesis of 2(1H)-quinolinone, 3-methoxy- is not extensively documented, various MCRs are employed to produce highly substituted quinoline (B57606) and quinolinone derivatives. beilstein-journals.orgmdpi.com
For example, a sequential MCR has been reported for the synthesis of 2-amino-methoxybenzo[h]quinoline-3-carbonitriles from a substituted benzaldehyde, malononitrile, a substituted 1-tetralone, and ammonium (B1175870) acetate (B1210297). mdpi.com Another approach involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne to produce complex polycyclic structures. acs.org These examples highlight the potential of MCRs to construct the quinolinone skeleton, and adaptation of this strategy using a component that can deliver the C3-methoxy group could provide a direct and atom-economical route to the target compound.
Regioselective Functionalization Strategies
These strategies involve the initial synthesis of a 2(1H)-quinolinone core, followed by the selective introduction of substituents at specific positions on the heterocyclic ring.
The introduction of a methoxy group at the C-3 position of a pre-formed quinolinone ring is a known, albeit sometimes challenging, strategy. acs.org This "late-stage" functionalization is synthetically valuable as it allows for the diversification of compounds from a common intermediate. illinois.edu While direct C-H methylation of quinoxalin-2(1H)-ones at the C3 position has been achieved using reagents like tert-butylhydroperoxide (TBHP) or dicumyl peroxide (DCP), direct methoxylation is less common. mdpi.com The development of site-selective C-H oxidation methods, often using metal catalysts, provides a potential pathway for such transformations. nih.gov For example, iron or manganese-catalyzed systems have been developed for the late-stage hydroxylation of complex molecules, which could potentially be adapted for methoxylation. illinois.edunih.gov
The 2(1H)-quinolinone scaffold possesses two primary sites for alkylation: the nitrogen atom (N1) and the exocyclic oxygen atom (O2), which can react in its enol form. The alkylation of quinolin-2(1H)-one and its derivatives often yields a mixture of N1- and O2-alkylated products. researchgate.net The regioselectivity of this reaction is influenced by several factors, including the substituents on the quinolinone ring, the nature of the alkylating agent, and the reaction conditions (e.g., base and solvent). preprints.orgresearchgate.net
Studies have shown that for 6- and 7-substituted quinolin-2(1H)-ones, alkylation typically favors the N1 position. preprints.orgresearchgate.net However, when a bulky substituent is present at the C8-position (e.g., 8-methoxy or 8-benzyloxy), alkylation occurs exclusively at the O2 position. preprints.orgresearchgate.net This suggests that steric hindrance around the N1 atom plays a crucial role in directing the alkylating agent to the O2 position. preprints.org In contrast, methylation of 3-acetyl-4-hydroxy-2-quinolinone has been reported to occur exclusively at the N1 position. rsc.org
Table 3: Regioselectivity in the Alkylation of Substituted Quinolin-2(1H)-ones
| Quinolinone Substrate | Alkylating Agent | Conditions | Major Product | Reference |
|---|---|---|---|---|
| 6- or 7-substituted | 2-bromoacetophenone or chloroacetone | K₂CO₃, DMF | N1-alkylated | researchgate.net, preprints.org |
| 8-methoxy, 8-benzyloxy, or 8-chloro | 2-bromoacetophenone | K₂CO₃, DMF | O2-alkylated (exclusive) | researchgate.net, preprints.org |
Substitution at the Benzenoid Ring (C6, C7, C8)
The functionalization of the benzenoid portion of the quinolinone core, specifically at the C6, C7, and C8 positions, plays a critical role in modulating the properties of the resulting analogues. Research has systematically probed this ring for steric and electronic effects by introducing various substituents. nih.gov
Optimal potencies in certain antimalarial 4(1H)-quinolone derivatives were achieved with a chloro group at the C6 position or a methoxy group at the C7 position. nih.gov The combination of a 6-chloro and a 7-methoxy group in the same molecule was found to synergize the effects, improving in vitro potency significantly. nih.gov Generally, the benzenoid ring of the 4(1H)-quinolone core tolerates substitutions well at the C6 and C7 positions, whereas modifications at C5 or C8 tend to decrease biological activity. scispace.com
Structure-activity relationship (SAR) studies on aurachin D analogues as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase provided further insights. These studies showed that submicromolar inhibition could be maintained with specific substitutions. A methoxy group at C6 or C7 resulted in potent analogues. nih.gov Conversely, introducing larger groups, such as a chlorine atom at C6, led to a significant loss of activity. nih.gov Substitution at the C8 position with a methoxy group resulted in only moderate inhibition. nih.gov
The following table summarizes the effects of various substituents at the C6, C7, and C8 positions on the inhibitory activity of 4(1H)-quinolone analogues against cytochrome bd oxidase. nih.gov
| Compound ID | Substitution | IC50 (μM) |
| 1g | C6-Fluoro | 0.25 |
| 1h | C6-Chloro | 9.0 |
| 1k | C7-Fluoro | Maintained submicromolar inhibition |
| 1x | C7-Methoxy | 0.13 |
| 1w | C6-Methoxy | Maintained submicromolar inhibition |
| 1y | C8-Methoxy | 1.3 |
This table presents data on the inhibitory concentration (IC50) for aurachin D analogues with different substituents on the benzenoid ring, tested against Mtb cyt-bd oxidase. nih.gov
Advanced Synthetic Transformations
Modern synthetic chemistry offers powerful tools for the construction and modification of the quinolinone framework. Catalytic and photochemical methods, in particular, provide efficient and novel pathways to diverse analogues.
Catalytic Reactions (e.g., Palladium-catalyzed C–H olefination)
Palladium-catalyzed C–H olefination has emerged as a powerful strategy for the synthesis of quinoline and quinolinone derivatives, offering an alternative to classical cross-coupling reactions that avoids pre-functionalization of starting materials. nih.govresearchgate.net This transformation, also known as the oxidative Mizoroki–Heck reaction, involves the direct coupling of an aromatic C–H bond with an olefinic C–H bond, typically catalyzed by Pd(II) with an external oxidant to regenerate the active catalyst. nih.gov
Significant efforts have been made to develop selective and efficient Pd-catalyzed C–H olefination reactions using various directing groups and ligands. researchgate.net For instance, a robust synthetic methodology has been established for the late-stage C-H olefination of 3,4-dioxygenated 4-aryl-5-hydroxyquinolin-2(1H)-ones, which are core structures of the yaequinolone family of natural products. researchgate.net This was achieved with high site-selectivity and useful yields under mild conditions using a Pd/S,O-ligand catalyst. researchgate.net
Other notable developments include the use of a quinoline-derived ligand to enable the olefination of C(sp²)–H bonds with simple aliphatic alkenes, using oxygen as the terminal oxidant. researchgate.net Furthermore, thioether-enabled atroposelective C–H olefination, employing a palladium/chiral phosphoric acid catalytic system, has been successfully used to construct axially chiral N-aryl indoles and biaryls under ambient air. rsc.org
The table below highlights different palladium-catalyzed olefination systems and their applications.
| Catalytic System | Substrate/Directing Group | Key Features |
| Pd(OAc)₂ in acetic acid | N-Acroloyl-2-alkenylanilines | Intramolecular C–H alkenylation to form quinolines. nih.gov |
| Pd/S,O-ligand catalyst | 4-Aryl-5-hydroxyquinolin-2(1H)-ones | Late-stage C-H olefination for synthesis of yaequinolone-related natural products. researchgate.net |
| Pd(II)/Quinoline-derived ligand | Weakly coordinating monodentate amide | Olefination with simple aliphatic alkenes using O₂ as the terminal oxidant. researchgate.net |
| Pd/Chiral Phosphoric Acid | Thioether directing group | Atroposelective C–H olefination to form axially chiral biaryls under air. rsc.org |
Photooxygenation Reactions
Photooxygenation reactions provide a unique method for the transformation of quinolinone systems. Dye-sensitized photooxygenation of 4(1H)-quinolinones in a methanol-aqueous sodium hydroxide (B78521) solution leads to the oxidative cleavage of the heterocyclic ring, affording 2-acylaminobenzoic acids. journals.co.za This reaction is believed to proceed via singlet oxygen as the active species and presents an alternative route to nuclear-substituted anthranilic acid derivatives. journals.co.za
In a different application, photooxygenation was used in the synthesis of an o-benzoylhydroxy derivative of a quinolinone. researchcommons.org The synthesis of an angular furoquinolinone, 4,8,9-trimethylfuro[2,3-h]quinolin-2(1H)-one, was achieved, and its subsequent photooxygenation followed by a Fries rearrangement yielded the target derivative. researchcommons.org Similarly, the photooxygenation of furo[3,2-c]quinolin-4(5H)-one derivatives in chloroform (B151607) resulted in a photocleaved product, which could be hydrolyzed to a 3-acetyl-4-hydroxy-2-quinolinone derivative. rsc.org
The following table summarizes key photooxygenation reactions involving quinolinone derivatives.
| Substrate | Reaction Conditions | Product(s) |
| 4(1H)-Quinolinones | Dye-sensitized, MeOH/aq. NaOH | 2-Acylaminobenzoic acids, 2-Aminobenzoic acids journals.co.za |
| 4,8,9-Trimethylfuro[2,3-h]quinolin-2(1H)-one | Photooxygenation followed by Fries rearrangement | o-Benzoylhydroxy derivative of quinolinone researchcommons.org |
| Furo[3,2-c]quinolin-4(5H)-one derivatives | Photooxygenation in CHCl₃, then acid hydrolysis | 3-Acetyl-4-hydroxy-2-quinolinone derivative rsc.org |
Green Chemistry Principles in Quinolinone Synthesis
The development of environmentally benign synthetic methods for quinolinones is an area of active research, aligning with the principles of green chemistry. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.
One notable green method is the visible-light-mediated synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides. researchgate.netresearchgate.net This photocatalytic approach is highly atom-economical, requires low catalyst loading, produces high yields, and generates no undesirable by-products, offering a greener alternative to many conventional methods. researchgate.netresearchgate.net
Another strategy involves microwave-assisted synthesis. A sequential three-component reaction of an aromatic aldehyde, an aromatic amine, and Meldrum's acid in ethanol (B145695) under microwave irradiation has been developed to produce 3,4-dihydro-2(1H)-quinolinone derivatives in high yields. clockss.org This method boasts operational simplicity and fast reaction rates without the need for a catalyst. clockss.org
Other green approaches include:
An environmentally benign methodology for the aqueous synthesis of functionalized quinolin-2(1H)-ones at ambient temperature, which avoids organic solvents and chromatographic purification. researchgate.net
A hypervalent iodine(III)-mediated intramolecular decarboxylative Heck-type reaction of 2-vinyl-phenyl oxamic acids that proceeds at room temperature and is metal-free. acs.org
The use of carbon dioxide as a green carbonyl source for the lactamization of 2-vinylanilines, although this method may still require high temperatures and a strong base. acs.org
Photocatalytic techniques combining photoredox and cobalt or iridium catalysis for the hydrocarboxylation of alkynes with CO₂ to produce 2-quinolones. qeios.com
These methods highlight a shift towards more sustainable practices in the synthesis of this important class of heterocyclic compounds. researchgate.netclockss.orgacs.orgqeios.com
Spectroscopic and Advanced Structural Elucidation of 2 1h Quinolinone, 3 Methoxy and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structure confirmation of organic molecules like 2(1H)-Quinolinone, 3-methoxy-. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the precise assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2(1H)-Quinolinone, 3-methoxy- is expected to show distinct signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically in the downfield region around δ 3.8-4.0 ppm. The single proton at the C4 position is anticipated to appear as a singlet, given the absence of adjacent protons. The four aromatic protons on the fused benzene (B151609) ring (H5, H6, H7, H8) would produce a more complex pattern of multiplets in the aromatic region (approximately δ 7.0-8.0 ppm), with their specific chemical shifts and coupling constants determined by their electronic environment and relationship to one another. The N-H proton of the lactam ring is expected to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C2) of the quinolinone ring is expected to be the most downfield signal, typically appearing around δ 160-165 ppm mdpi.com. The carbon of the methoxy group is expected at approximately δ 55-60 ppm mdpi.com. The other eight carbons, including the methoxy-substituted C3 and the aromatic carbons, would resonate in the δ 100-150 ppm range. The chemical shift of a methoxy group's carbon is sensitive to its conformation relative to the aromatic ring mdpi.com.
2D-NMR Spectroscopy: To definitively assign the complex aromatic signals and confirm connectivity, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, aiding in their specific assignment. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already-assigned proton spectrum.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 2(1H)-Quinolinone, 3-methoxy-
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| N-H | Variable (broad s) | - |
| C2 | - | 160 - 165 |
| C3 | - | 140 - 145 |
| C4 | ~7.5 (s) | 110 - 115 |
| C4a | - | 120 - 125 |
| C5 | 7.0 - 8.0 (m) | 115 - 130 |
| C6 | 7.0 - 8.0 (m) | 115 - 130 |
| C7 | 7.0 - 8.0 (m) | 115 - 130 |
| C8 | 7.0 - 8.0 (m) | 115 - 130 |
| C8a | - | 135 - 140 |
| -OCH₃ | ~3.9 (s) | 55 - 60 |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of 2(1H)-Quinolinone, 3-methoxy- is defined by several key absorption bands.
The presence of the secondary amide (lactam) functionality gives rise to a characteristic N-H stretching vibration, which is expected as a moderate to sharp band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the lactam ring is a strong, prominent band typically found around 1650-1680 cm⁻¹. The aromatic nature of the quinolinone core is confirmed by C=C stretching vibrations within the ring, appearing in the 1450-1600 cm⁻¹ region.
The methoxy group (-OCH₃) introduces specific vibrations, most notably the C-O-C asymmetric and symmetric stretching bands. The asymmetric stretch is typically stronger and appears around 1250 cm⁻¹, while the symmetric stretch is found near 1050 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the methyl group are expected just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the fingerprint region (below 900 cm⁻¹), providing further structural information.
Table 2: Characteristic IR Absorption Bands for 2(1H)-Quinolinone, 3-methoxy-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200 - 3400 | N-H Stretch | Lactam |
| > 3000 | C-H Stretch | Aromatic |
| < 3000 | C-H Stretch | -OCH₃ |
| 1650 - 1680 | C=O Stretch | Lactam (Amide I) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O-C Stretch | Methoxy Ether |
| ~1050 | Symmetric C-O-C Stretch | Methoxy Ether |
| 750 - 900 | C-H Out-of-plane Bend | Aromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule's chromophore. The 2(1H)-quinolinone system constitutes an extended conjugated system, giving rise to distinct absorption bands in the UV region.
The spectrum is expected to be characterized by intense absorptions resulting from π → π* transitions associated with the aromatic and conjugated lactam system researchgate.netnih.gov. For the parent 2(1H)-quinolinone, these transitions occur at specific wavelengths. The introduction of the methoxy group at the C3 position acts as an auxochrome, a group that modifies the absorption of the chromophore. Due to its electron-donating nature through resonance, the methoxy group is expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted parent compound. The spectrum would likely show multiple bands, reflecting the different electronic transitions possible within the molecule's π-system.
Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For 2(1H)-Quinolinone, 3-methoxy- (C₁₀H₉NO₂), the molecular weight is 175.18 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 175.
The fragmentation of methoxy-substituted quinolines can be complex. Research on monomethoxyquinolines has shown that the 3-methoxy isomer exhibits an unusual fragmentation pathway involving the one-step loss of 43 mass units (M-43) researchgate.net. This corresponds to the loss of a C₂H₃O radical or an acetyl radical (CH₃CO), a process that is not as prominent in other isomers.
Other expected fragmentation pathways include the initial loss of a methyl radical (·CH₃) from the methoxy group to form a stable radical cation at m/z 160 (M-15). This ion can then undergo a subsequent loss of a molecule of carbon monoxide (CO), a common fragmentation for cyclic carbonyl compounds, to yield a fragment ion at m/z 132.
Table 3: Key Mass Spectral Fragments for 2(1H)-Quinolinone, 3-methoxy-
| m/z Value | Proposed Fragment | Origin |
|---|---|---|
| 175 | [C₁₀H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 160 | [M - CH₃]⁺ | Loss of a methyl radical |
| 132 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 132 | [M - 43]⁺ | Loss of C₂H₃O/CH₃CO radical researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for 2(1H)-Quinolinone, 3-methoxy- was not found in the searched literature, analysis of a closely related derivative, 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one , offers significant insight into the expected solid-state features nih.govresearchgate.net.
In the crystal structure of this derivative, the quinoline (B57606) ring system is nearly planar nih.gov. The crystal packing is dominated by a network of intermolecular hydrogen bonds. Specifically, the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule nih.govresearchgate.net. This N-H···O interaction links the molecules into chains. Such hydrogen bonding patterns are highly characteristic of 2(1H)-quinolinones and would be expected to be a primary feature in the crystal lattice of 2(1H)-Quinolinone, 3-methoxy-.
Table 4: Crystal Data for the Related Compound 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₃NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.4824 (4) |
| b (Å) | 6.9072 (2) |
| c (Å) | 14.4978 (5) |
| β (°) | 113.1283 (15) |
| Volume (ų) | 1057.42 (6) |
| Z | 4 |
Based on the comprehensive searches conducted, there is a lack of specific computational and theoretical investigation data focused solely on the chemical compound 2(1H)-Quinolinone, 3-methoxy-. The available scientific literature provides in-depth computational analyses, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and molecular docking simulations, for a variety of structurally related quinoline and quinolinone derivatives. However, specific optimized geometries, HOMO-LUMO energy gaps, MEP maps, NBO analyses, predicted spectroscopic data, and protein docking results for 2(1H)-Quinolinone, 3-methoxy- are not present in the provided search results.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound. To present data from related but distinct molecules, such as 3,6,8-trimethoxyquinoline or 2-formyl-6-methoxy-3-carbethoxy quinoline, and attribute it to 2(1H)-Quinolinone, 3-methoxy- would be scientifically inaccurate and constitute a misrepresentation of the available research.
A scientifically rigorous article requires specific computational studies to have been performed and published on the target molecule. Without such dedicated studies, generating the requested content would rely on speculation and extrapolation from other compounds, which falls outside the scope of providing fact-based, accurate information.
Computational and Theoretical Investigations of 2 1h Quinolinone, 3 Methoxy
Molecular Dynamics Simulations to Explore Conformational Stability and Binding Modes
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational stability and interactions with biological targets. For 2(1H)-Quinolinone, 3-methoxy-, MD simulations can elucidate the flexibility of the molecule and its preferred spatial arrangements, which are crucial for its biological activity.
In typical MD simulations of quinolinone derivatives, the molecule is placed in a simulated physiological environment, often a water box with ions to mimic bodily fluids. mdpi.com The interactions between atoms are described by a force field, such as CHARMM36 or AMBER, which are commonly used for small molecules and proteins. mdpi.com The simulation then calculates the trajectory of each atom over a set period, often nanoseconds, revealing how the molecule moves and changes shape. mdpi.com
When studying the binding modes of 2(1H)-Quinolinone, 3-methoxy- to a specific biological target, such as an enzyme or receptor, the compound is first docked into the binding site of the protein. This initial complex is then subjected to MD simulations to observe the stability of the binding pose and the key interactions that maintain the complex. These simulations can reveal important hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues. By analyzing the interaction timeline, researchers can identify which residues are crucial for binding, providing valuable information for the design of more potent analogs. researchgate.net
Table 1: Typical Parameters for Molecular Dynamics Simulations of Quinolinone Derivatives
| Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy and forces between atoms. |
| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules in the simulation box. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates atmospheric pressure. |
| Simulation Time | 10-100 ns | Duration of the simulation to observe molecular motions. |
| Integration Timestep | 2 fs | The time interval between successive calculations of forces and positions. |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for Research Design
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery and development. In silico ADME predictions offer a rapid and cost-effective way to assess the potential of a molecule like 2(1H)-Quinolinone, 3-methoxy- to become a viable drug candidate. biorxiv.org These computational models use the chemical structure of a compound to predict its pharmacokinetic behavior in the human body.
For 2(1H)-Quinolinone, 3-methoxy-, various ADME parameters can be predicted using a range of computational tools and web servers like SwissADME and preADMET. biorxiv.org These predictions are guided by established principles such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Absorption: This parameter is crucial as it determines how well a compound is absorbed into the bloodstream, typically after oral administration. Predictions for human intestinal absorption (HIA) are often based on a combination of molecular properties. For similar methoxybenzo[h]quinoline derivatives, HIA percentages have been predicted in silico. nih.gov Water solubility is another key factor, and for related compounds, it has been predicted using descriptors like the Silicos IT LogSw. nih.gov
Distribution: Once absorbed, a drug's distribution throughout the body is influenced by factors such as plasma protein binding and its ability to cross biological membranes like the blood-brain barrier (BBB). In silico models can predict the extent of plasma protein binding and whether a compound is likely to penetrate the central nervous system.
Metabolism: The metabolic stability of a compound is a major determinant of its half-life and potential for drug-drug interactions. In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize 2(1H)-Quinolinone, 3-methoxy-. This is important as inhibition of certain CYP isoforms can lead to adverse drug reactions.
Table 2: Predicted ADME Properties for a Representative Quinolinone Structure
| ADME Property | Predicted Value/Classification | Implication for Drug Development |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier Penetration | Low | May be less likely to cause central nervous system side effects. |
| P-glycoprotein Substrate | No | Less likely to be subject to efflux from cells, which can contribute to drug resistance. |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2C9 Inhibitor | No | Lower risk of interactions with drugs metabolized by this pathway. |
| Log Kp (skin permeability) | -6.5 cm/s | Low predicted skin permeability. |
Mechanistic Insights from Theoretical Reaction Pathway Analysis
Theoretical reaction pathway analysis is a computational chemistry approach used to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most energetically favorable pathways for the formation or transformation of a molecule like 2(1H)-Quinolinone, 3-methoxy-.
The synthesis of quinolinone scaffolds can often proceed through various reaction pathways. Theoretical studies, typically employing Density Functional Theory (DFT) or ab initio methods, can provide detailed insights into these processes. For instance, in a hypothetical synthesis of 2(1H)-Quinolinone, 3-methoxy-, computational analysis could be used to compare different cyclization strategies or to understand the role of catalysts in the reaction.
A key aspect of this analysis is the calculation of activation energies for different potential reaction steps. The pathway with the lowest activation energy barrier is generally the most likely to occur. For example, in a study of a [3+2] cycloaddition reaction, a related type of ring-forming reaction, theoretical calculations at the MP2/6-31G(d) level of theory were used to determine the activation barriers for different regioisomeric pathways. scielo.org.mx This allowed the researchers to identify the most probable reaction channel. scielo.org.mx
For 2(1H)-Quinolinone, 3-methoxy-, theoretical analysis could also be applied to understand its reactivity in various chemical transformations. For example, the susceptibility of different positions on the quinolinone ring to electrophilic or nucleophilic attack could be predicted by calculating molecular electrostatic potentials and frontier molecular orbital energies. This information is valuable for designing subsequent synthetic modifications of the molecule.
Furthermore, theoretical reaction pathway analysis can shed light on the mechanisms of action of bioactive molecules. If 2(1H)-Quinolinone, 3-methoxy- were to act as an enzyme inhibitor, computational methods could be used to model the reaction between the compound and the enzyme's active site, providing a step-by-step understanding of the inhibition process.
Table 3: Key Computational Parameters in Theoretical Reaction Pathway Analysis
| Parameter/Concept | Description | Significance |
| Potential Energy Surface | A mathematical representation of the energy of a molecule as a function of its geometry. | Allows for the identification of stable structures (minima) and transition states (saddle points). |
| Transition State | The highest energy point along the reaction coordinate between reactants and products. | The energy of the transition state determines the activation energy of the reaction. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A lower activation energy corresponds to a faster reaction rate. |
| Reaction Intermediates | A short-lived, high-energy molecule that is formed in one step and consumed in a subsequent step. | Their identification helps to build a complete picture of the reaction mechanism. |
| Computational Method | e.g., Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) | The theoretical approach used to calculate the energies of the molecular structures. |
| Basis Set | e.g., 6-31G(d), cc-pVTZ | A set of mathematical functions used to describe the orbitals of the atoms in the molecule. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of Substituents on Biological Activities (e.g., methoxy (B1213986) group position and number)
The biological activity of quinolinone-based compounds is significantly modulated by the nature, position, and number of substituents on the core scaffold. The methoxy group, in particular, has been shown to play a crucial role in the potency of various derivatives, especially in the context of anticancer and anti-parasitic activities. researchgate.netnih.gov
Research into quinolin-4-ones has indicated that the introduction of a methoxy group at the C8 position can enhance antitumor properties. mdpi.com Similarly, studies on pyrimido[4,5-c]quinolin-1(2H)-one derivatives, which possess a related structural framework, have demonstrated that methoxy substituents are critical for their anticancer effects. researchgate.net The placement of methoxy groups on an attached aryl ring at the 2-position was found to enhance antimigratory activity in breast cancer cell lines. Specifically, 2-methoxy, 2,4-dimethoxy, and 3,4,5-trimethoxy substitutions all contributed to improved biological performance. researchgate.net
The influence of methoxy group positioning is also evident in quinolinone–chalcone (B49325) hybrids designed as anti-parasitic agents. A detailed SAR study revealed that a single methoxy group on the B-ring of the chalcone moiety at the 3-position resulted in significant lethality against T. brucei, whereas an isomeric compound with the methoxy group at the 4-position was inactive. nih.gov The presence of two methoxy groups at the 3- and 4-positions led to a slight increase in trypanocidal activity. nih.gov These findings underscore that both the presence and the specific location of methoxy substituents are key determinants of biological function.
| Compound Class | Substituent Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| Quinolin-4-ones | Methoxy group at C8 | Improved antitumor properties | mdpi.com |
| Pyrimido[4,5-c]quinolin-1(2H)-ones | 2-Methoxy or 2,4-dimethoxy group on 2-aryl ring | Enhanced antimigratory activity | researchgate.net |
| Pyrimido[4,5-c]quinolin-1(2H)-ones | 3,4,5-Trimethoxy group on 2-aryl ring | Significantly improved antimigratory activity | researchgate.net |
| Quinolinone–chalcone hybrids | Single methoxy group at 3-position of chalcone B-ring | Active against T. brucei (IC50 = 6.5 ± 0.1 μM) | nih.gov |
| Quinolinone–chalcone hybrids | Single methoxy group at 4-position of chalcone B-ring | Inactive against T. brucei | nih.gov |
| Quinolinone–chalcone hybrids | Methoxy groups at 3- and 4-positions of chalcone B-ring | Slightly increased activity (IC50 = 4.9 ± 0.2 μM) | nih.gov |
Identification of Key Pharmacophoric Features for In Vitro Activity
A pharmacophore model outlines the essential molecular features necessary for a molecule to interact with a specific biological target. For the quinolinone scaffold, key pharmacophoric features generally include a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the N-H group), and an aromatic system capable of hydrophobic and π-π stacking interactions. researchgate.netmdpi.com
In the context of 3-methoxy-2(1H)-quinolinone, the core structure provides a rigid scaffold upon which functional groups are oriented for target interaction. The 2-oxo group is a prominent hydrogen bond acceptor, while the lactam N-H group can act as a hydrogen bond donor. The fused aromatic rings provide a large hydrophobic surface. The 3-methoxy group introduces an additional hydrogen bond acceptor (the oxygen atom) and can influence the electronic properties and conformation of the molecule.
Molecular docking studies of related pyrimido[4,5-c]quinolin-1(2H)-ones have provided insights into their binding at the colchicine (B1669291) site of tubulin. researchgate.net These studies revealed two distinct binding orientations, with the methoxy-substituted aryl group positioned either deep within a hydrophobic pocket or towards the wider opening of the binding site, highlighting the importance of this feature for molecular recognition and activity. researchgate.net These findings suggest that the quinolinone core acts as an anchor, while substituents like the methoxy group are crucial for defining the specific interactions that lead to a biological response.
Relationship between Molecular Structure and In Vitro Physicochemical Parameters
The physicochemical properties of a compound, such as solubility and metabolic stability, are critical for its potential as a therapeutic agent and are directly linked to its molecular structure. researchgate.net The process of drug discovery often involves optimizing a lead compound's structure to achieve a desirable balance of potency and drug-like properties.
Computational studies, such as SwissADME analyses performed on novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives, have been used to predict drug-likeness based on established rules like Lipinski's, Ghose's, and Veber's principles. nih.gov Such analyses help guide the design of new analogues with favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, in the development of other heterocyclic compounds, structural modifications are systematically made to enhance properties like solubility; one study found that incorporating a sulphonamide group yielded higher solubility compared to a carbamate (B1207046) group. mdpi.com This highlights the targeted approach taken to refine physicochemical parameters through structural changes.
| Structural Feature/Modification | Potential Impact on Physicochemical Parameter | Rationale |
|---|---|---|
| Addition of Methoxy Group | Modulation of Lipophilicity (logP) | The methyl group increases lipophilicity, while the oxygen atom can act as a hydrogen bond acceptor, influencing solubility. |
| Addition of Polar Groups (e.g., -OH, -COOH) | Increased Aqueous Solubility | These groups can form hydrogen bonds with water molecules. |
| Introduction of Ionizable Groups | pH-Dependent Solubility | Basic (e.g., amine) or acidic (e.g., carboxylic acid) groups can be protonated or deprotonated, enhancing solubility in aqueous media. |
| Blocking Metabolically Liable Sites | Increased Microsomal Stability | Replacing a metabolically vulnerable hydrogen atom with a more stable group (e.g., fluorine) can prevent enzymatic degradation. |
Stereochemical Aspects and Enantiomer Activity Differentiation
Stereochemistry is a fundamental aspect of molecular pharmacology, as biological systems are chiral and often interact differently with the enantiomers of a chiral drug. nih.gov While 2(1H)-Quinolinone, 3-methoxy- itself is achiral, derivatives bearing a chiral center can exhibit significant differences in biological activity between their stereoisomers.
Chirality can be introduced by adding a substituent with a stereocenter at various positions on the quinolinone ring. When this occurs, the resulting enantiomers can display distinct pharmacological and pharmacokinetic profiles. This differentiation arises because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal fit with a chiral biological target, such as an enzyme or receptor, compared to its mirror image.
A compelling example of this principle is seen in studies of 3-Br-acivicin isomers, which revealed that stereochemistry plays a pivotal role in their anti-parasitic activity. nih.gov Only the isomers with a specific (5S, αS) configuration showed significant antiplasmodial effects, suggesting that cellular uptake might be mediated by a stereoselective transport system. nih.gov In some cases, while both enantiomers might inhibit a target enzyme to a similar degree in vitro, differences in whole-cell activity can point to stereoselective membrane permeability. nih.gov Further research on the b2-adrenergic receptor agonist fenoterol, which has two chiral centers, showed that its stereoisomers exhibit completely opposite thermodynamic characteristics when binding to the receptor, further illustrating the profound impact of stereochemistry on drug-target interactions. ethernet.edu.et
Anticancer and Antiproliferative Activities (in vitro cell lines)
While numerous quinolinone derivatives have been synthesized and evaluated for their antitumor effects, specific studies detailing the anticancer and antiproliferative activities of 2(1H)-Quinolinone, 3-methoxy-, against various cancer cell lines are not present in the accessible literature. Research in this area tends to focus on more complex derivatives. For instance, studies on 3-aryl-2-quinolone derivatives reported that these compounds were generally not cytotoxic in vitro against a panel of 12 human cancer cell lines, with IC50 values greater than 10⁻⁵ M acs.org. Other research has explored different substitutions, such as indolo[2,3-b] quinoline (B57606) structures, which have shown selective cytotoxicity to certain cancer cells like colorectal cancer lines nih.govnih.gov. However, this data is not directly applicable to the specific 3-methoxy parent compound.
Inhibition of Cellular Proliferation and Cytotoxicity Assays (e.g., MTT, wound-healing)
There is no specific data from cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or wound-healing assays, for 2(1H)-Quinolinone, 3-methoxy-. The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity nih.gov. Although it is a common preliminary screening tool, results for this particular compound have not been published.
Induction of Apoptosis and Cell Cycle Modulation
The capacity of 2(1H)-Quinolinone, 3-methoxy-, to induce programmed cell death (apoptosis) or to modulate the cell cycle has not been documented. Research on related quinoline derivatives has shown that they can induce apoptosis and cause cell cycle arrest, often at the G2/M phase, which are key mechanisms for anticancer agents waocp.orgnih.govnih.govacs.org. For example, certain chalcone hybrids containing a methoxy moiety have been shown to trigger apoptosis and arrest the cell cycle waocp.org. However, these findings cannot be directly extrapolated to 2(1H)-Quinolinone, 3-methoxy-.
Molecular Mechanisms of Action (e.g., tubulin polymerization inhibition, protein kinase inhibition)
Specific molecular mechanisms of action for 2(1H)-Quinolinone, 3-methoxy-, have not been elucidated. The broader class of quinolones has been investigated for various mechanisms. Disruption of microtubule dynamics through the inhibition of tubulin polymerization is a known anticancer strategy, and some quinoline analogues have been identified as inhibitors nih.govmdpi.comresearchgate.net. Similarly, the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer, is another important anticancer mechanism nih.govmerckmillipore.comsymansis.comresearchgate.net. However, there is no direct evidence linking 2(1H)-Quinolinone, 3-methoxy-, to either tubulin polymerization inhibition or protein kinase inhibition.
Antimicrobial and Antifungal Activities (in vitro studies)
The quinolone family is famous for its broad-spectrum antibacterial agents nih.gov. However, specific data on the antimicrobial and antifungal properties of 2(1H)-Quinolinone, 3-methoxy-, are not available.
Activity against Bacterial Strains (Gram-positive and Gram-negative)
There are no published results from in vitro studies evaluating the efficacy of 2(1H)-Quinolinone, 3-methoxy-, against representative strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. While many quinoline-derived compounds exhibit antibacterial properties, the activity is highly dependent on the specific substitution pattern around the core structure nih.govmdpi.com.
Antifungal Efficacy
The potential antifungal activity of 2(1H)-Quinolinone, 3-methoxy-, against fungal pathogens such as Candida or Aspergillus species has not been reported. Studies on other novel quinoxaline (B1680401) and quinoline derivatives have shown promising antifungal effects, but this cannot be attributed to the specific compound without direct experimental evidence nih.govnih.govmdpi.com.
Advanced Analytical Methodologies for Research Laboratory Applications
Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. This is critical for isolating "2(1H)-Quinolinone, 3-methoxy-", assessing its purity after synthesis, and monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds, making it highly suitable for quinolinone derivatives. It is widely used for purity determination and quantifying the analyte in reaction mixtures. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of moderate polarity like "2(1H)-Quinolinone, 3-methoxy-".
In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The separation of quinazoline (B50416) derivatives, which are structurally related to quinolinones, has been successfully achieved using mobile phases consisting of acetonitrile (B52724) and an aqueous buffer like orthophosphoric acid. researchgate.net A gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of the main compound from its impurities or by-products. Detection is commonly performed using a spectrophotometric (UV-Vis) detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Analysis of a Quinolinone Derivative
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Note: This table represents a typical starting point for method development and would require optimization for the specific analysis of "2(1H)-Quinolinone, 3-methoxy-".
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For compounds with lower volatility, such as quinolinone derivatives, a derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. ugent.be This involves chemically modifying the analyte, for example, through silylation or acylation, to produce a more volatile derivative. ugent.be
The analysis is typically performed using a high-resolution capillary column and a mass spectrometer (MS) as the detector (GC-MS). GC-MS provides not only retention time data for quantification but also mass spectra that can confirm the identity of the compound and its derivatives. researchgate.net A study involving the pyrolysis of organic compounds identified a "2(1H)-Quinolinone-hydrazine" derivative using GC-MS, demonstrating the technique's utility for identifying quinolinone structures in complex mixtures. researchgate.net
Table 2: General GC-MS Parameters for the Analysis of Derivatized Analytes
| Parameter | Condition |
|---|---|
| Column | Non-polar capillary column (e.g., ZB 5-MS) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Initial oven temperature of 70°C, ramped to 260°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Note: The specific derivatization agent and temperature program must be optimized for "2(1H)-Quinolinone, 3-methoxy-".
Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique ideal for monitoring reaction progress, screening for the presence of a compound, and preliminary purity assessment. sysrevpharm.org It involves spotting a sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing the plate in a sealed chamber with a suitable mobile phase (eluent). core.ac.uk
For a compound like "2(1H)-Quinolinone, 3-methoxy-", a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform) would be used to achieve separation on a silica gel plate. researchgate.net The separated spots are visualized under UV light or by staining with a chemical reagent. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. TLC is an invaluable tool in the research lab for making quick decisions about the status of a chemical reaction before committing to more time-consuming analyses like HPLC or GC. nih.gov
Spectroscopic Methods for Quantitative Analysis in Research Matrices (e.g., reaction mixtures, cell extracts)
Spectroscopic methods are indispensable for the quantitative analysis of "2(1H)-Quinolinone, 3-methoxy-" in diverse and complex research matrices. These techniques rely on the interaction of electromagnetic radiation with the analyte to provide quantitative information.
UV-Visible Spectrophotometry: This technique is based on the Beer-Lambert law and measures the absorbance of light by a compound in solution. It is a simple, rapid, and affordable method for determining the concentration of an analyte in a clear solution, such as a reaction mixture after appropriate dilution. iajps.com A tri-wavelength UV/Vis spectrophotometric method was successfully developed for the simultaneous quantification of quinoline (B57606) and 2-hydroxyquinoline (B72897) during a biodegradation process, demonstrating its applicability to complex mixtures and its strong correlation with HPLC data. nih.gov For quantitative analysis of "2(1H)-Quinolinone, 3-methoxy-", a wavelength of maximum absorbance (λmax) would be determined, and a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy, primarily proton (¹H) NMR, can be used not only for structural elucidation but also for quantitative analysis. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. researchgate.netbwise.kr This allows for the determination of the purity of a substance or the concentration of an analyte in a mixture by comparing the integral of a specific analyte peak to the integral of a peak from a certified internal standard of known concentration. spectroscopyeurope.com qNMR is particularly useful for analyzing crude reaction mixtures without the need for chromatographic separation, providing a direct measure of conversion or yield.
Mass Spectrometry (MS): Mass spectrometry is a highly sensitive and specific technique for quantitative analysis, especially for complex biological matrices like cell extracts. sci-hub.ru When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the quantification of analytes at very low concentrations (pico- to femtomolar range). Quantitative analysis is often performed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), where the instrument is set to detect specific mass-to-charge ratios (m/z) corresponding to the analyte and an internal standard. This approach provides high specificity and minimizes interference from the complex matrix of cell extracts. sci-hub.ru
Table 3: Suitability of Spectroscopic Methods for Different Research Matrices
| Method | Research Matrix | Advantages |
|---|---|---|
| UV-Vis Spectrophotometry | Reaction Mixtures (clear solutions) | Rapid, simple, cost-effective |
| Quantitative NMR (qNMR) | Reaction Mixtures, Purified Samples | No separation needed, high precision, primary ratio method |
| Mass Spectrometry (LC-MS) | Cell Extracts, Biological Fluids | High sensitivity, high specificity, suitable for complex matrices |
Development and Validation of Specific Analytical Methods for Novel Derivatives
When novel derivatives of "2(1H)-Quinolinone, 3-methoxy-" are synthesized, the existing analytical methods may not be suitable. Therefore, it is crucial to develop and validate new, specific analytical methods to ensure reliable and accurate data. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. omicsonline.org This is typically performed according to guidelines established by the International Council for Harmonisation (ICH).
The development and validation process involves several key stages:
Method Development and Optimization: This stage involves selecting the appropriate technique (e.g., HPLC, GC), and optimizing parameters such as the column, mobile phase/carrier gas, temperature, and detector settings to achieve adequate separation and sensitivity for the new derivative.
Validation of Key Performance Parameters: The optimized method is then subjected to a rigorous validation process to assess its performance. sysrevpharm.org
The core parameters evaluated during method validation include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and performing a linear regression analysis.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a spiked matrix) and calculating the percent recovery.
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.
Table 4: Key Analytical Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity | No interference at the analyte's retention time/m/z. | Peak purity index > 0.99; baseline resolution |
| Linearity | Proportionality of concentration and response. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | Closeness to the true value. | 98-102% recovery for drug substance |
| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2% |
| LOD & LOQ | Lowest detectable and quantifiable levels. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ) |
| Robustness | Insensitivity to small method variations. | RSD of results should remain within acceptable limits |
Future Research Directions and Translational Potential in Chemical Science
Exploration of Novel Synthetic Routes to Complex 2(1H)-Quinolinone Architectures
The development of efficient and innovative synthetic strategies is paramount for accessing structurally diverse 2(1H)-quinolinone derivatives. While classical methods such as the condensation of ortho-phenylenediamines with dicarbonyl compounds have been foundational, modern organic synthesis seeks greener and more versatile approaches. mdpi.com Future research will likely focus on developing novel synthetic pathways that avoid harsh conditions like high temperatures and strong acid catalysts. mdpi.comacs.org
One promising direction involves the application of Vilsmeier-Haack heterocyclization of β-anilinocrotonates to construct the core quinoline (B57606) structure. nih.gov Another advanced strategy employs a facile cyclization of an [(arylamino)methylene]malonate, which has proven to be a highly efficient process for large-scale preparations. acs.org Further exploration could focus on disconnection approaches that utilize unique intermediates. For instance, a route involving a β-diketone intermediate, derived from a precursor like methyl 3-methoxy-2-nitrobenzoate, which then undergoes condensation and hydrogenation, has been shown to produce 4-quinolones in high yield. acs.org The development of such multi-step, high-yield processes is crucial for creating complex, substituted quinolinone architectures for various applications. acs.orgacs.org
| Synthetic Strategy | Key Precursors/Intermediates | Advantages |
| Vilsmeier-Haack Heterocyclization | β-anilinocrotonate | Access to functionalized quinolines |
| Malonate Cyclization | [(arylamino)methylene]malonate | High efficiency, suitable for large-scale synthesis acs.org |
| β-Diketone Route | Methyl 3-methoxy-2-nitrobenzoate, β-diketone intermediate | High-yield formation of the quinolone nucleus acs.org |
| Reformatsky Reaction | Quinoline-3-carboxylate, tert-butyl 2-bromobutyrate | Unusual and effective C-C bond formation acs.org |
Design and Synthesis of New 2(1H)-Quinolinone, 3-methoxy- Conjugates and Hybrid Molecules
Molecular hybridization, which combines two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to create multi-target agents with potentially enhanced efficacy and reduced resistance. researchgate.net The 2(1H)-quinolinone scaffold is an ideal candidate for creating such hybrid molecules.
A prominent approach involves the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the quinolinone core with other heterocyclic systems like 1,2,3-triazoles. ekb.egresearchgate.netmdpi.com This method allows for the regioselective and high-yield synthesis of quinoline-triazole hybrids. ekb.egresearchgate.net For example, novel synthetic hybrid quinolines have been created by reacting 4-azido-2,6-dimethylquinoline with various terminal alkynes. ekb.eg Another avenue is the creation of di-amide linked hybrids by combining the 4-hydroxy-2-quinolinone framework with biologically active motifs such as substituted benzoic or cinnamic acids. mdpi.com Furthermore, modifying biomolecules like thiodigalactoside (B104359) with quinoline substituents presents another strategy for developing novel bioactive conjugates. mdpi.com These hybrid molecules hold promise as multi-target agents for complex diseases. mdpi.com
| Hybridization Strategy | Linker/Reaction Type | Partner Moiety | Potential Application |
| Click Chemistry (CuAAC) | 1,2,3-Triazole | Morpholine, other aryls | Anticancer agents ekb.egresearchgate.net |
| Amidation | Di-amide | Benzoic/Cinnamic acids | Multi-target agents (e.g., antioxidant, anti-inflammatory) mdpi.com |
| Ether Linkage | (quinoline-2-yl)methyl | Thiodigalactoside | Galectin-3 inhibitors mdpi.com |
Identification of Underexplored Biological Targets for In Vitro Investigation
Derivatives of the 2(1H)-quinolinone core have demonstrated a wide spectrum of pharmacological activities, suggesting that numerous biological targets remain to be explored. nih.gov Current research has identified potent activity against various cancers, with mechanisms including the induction of apoptosis via caspase-3/7 activation and cell cycle arrest at the G2/M phase. research-nexus.netnih.gov
Known targets for quinoline-based compounds include key receptor tyrosine kinases (RTKs) like c-Met, EGFR, and VEGFR, which are crucial in cancer progression. nih.gov Specifically, certain quinolin-2(1H)-ones have been developed as dual inhibitors of EGFR and HER-2. frontiersin.org Beyond oncology, quinolinone derivatives have shown potential as anti-thrombotic and anti-hyperplastic agents and as inhibitors of coagulation factors Xa and XIa. mdpi.comnih.gov A novel approach involves quinoline endoperoxides designed for mitochondria-targeted delivery of singlet oxygen to induce cancer cell death. nih.gov
Future in vitro investigations should aim to:
Screen against broader kinase panels: Given the success against EGFR and HER-2, screening against a wider array of kinases could uncover new therapeutic targets.
Explore new pathways in hemostasis: The inhibition of factors Xa and XIa suggests that other components of the coagulation cascade could be viable targets.
Investigate novel mechanisms of cell death: Beyond apoptosis, exploring effects on necroptosis, ferroptosis, or autophagy could reveal new anti-cancer strategies.
Identify targets in neurodegenerative diseases: The privileged structure of quinolinones makes them candidates for targets in diseases like Alzheimer's, a field where multi-target agents are sought. mdpi.com
Application of 2(1H)-Quinolinone, 3-methoxy- in Materials Science and Optoelectronics
The unique photophysical properties of the quinolinone ring system make it an attractive scaffold for applications in materials science, particularly in optoelectronics. consensus.appresearchgate.net Quinoline derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs). acs.org The electronic properties of these molecules, such as their HOMO and LUMO energy levels, can be tuned through chemical modification, which is a key requirement for designing efficient optoelectronic materials. mdpi.com
Future research in this area should focus on the systematic investigation of structure-property relationships. Computational studies, such as Density Functional Theory (DFT), can predict how substitutions on the quinolinone ring affect key optoelectronic parameters like the quasi-particle gap and exciton (B1674681) binding energy. mdpi.com Additionally, the nonlinear optical (NLO) properties of quinolinone derivatives are an emerging area of interest. researchgate.netekb.eg Calculations of dipole moment, polarizability, and hyperpolarizability can identify candidates with promising NLO properties for applications in photonics and telecommunications. ekb.eg The synthesis and characterization of novel diquinoline derivatives and other complex architectures could lead to materials with enhanced performance in electronic and optical devices. acs.org
Development of Advanced Chemical Probes and Biosensors
Quinoline and its derivatives are excellent fluorophores, exhibiting properties that make them highly suitable for the development of chemical probes and biosensors. nih.govresearchgate.net Their unique photophysical characteristics, including high chelating ability, have been harnessed to design sensors for a variety of analytes. nih.gov
Significant progress has been made in creating quinoline-based fluorescent probes for the detection of metal ions such as Zn²⁺ and Cd²⁺, with some probes capable of two-photon microscopy for real-time monitoring of intracellular ion fluctuations. acs.orgresearchgate.net These sensors often operate via mechanisms like photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). researchgate.net Beyond metal ions, quinolinone-based probes have been developed for detecting biologically relevant anions like bisulfite and cyanide. nih.govnih.gov The field of quinolone biosensors is expanding, with platforms based on immunosensors, aptasensors, and enzyme-based systems being developed for sensitive and selective detection. mdpi.comresearchgate.net
Future work should aim to:
Develop probes for a wider range of biologically and environmentally important analytes.
Enhance the performance of existing probes by improving sensitivity, selectivity, and response time.
Design probes that function in complex biological media and are suitable for in vivo imaging.
Integrate quinolinone-based probes into advanced sensing platforms and devices for point-of-care diagnostics. mdpi.com
| Probe/Sensor Type | Target Analyte | Detection Mechanism |
| Fluorescent Probe | Zn²⁺, Cd²⁺ | PET, CHEF, Two-Photon Absorption acs.orgresearchgate.net |
| Colorimetric Chemosensor | F⁻, CN⁻ | N-H proton transfer nih.gov |
| Turn-off Fluorescent Probe | Bisulfite (HSO₃⁻) | Michael Addition nih.gov |
| Immunosensor | Quinolone Antibiotics | Antibody-antigen recognition mdpi.comresearchgate.net |
Leveraging Computational Chemistry for Rational Design and Discovery in Academic Settings
Computational chemistry has become an indispensable tool for the rational design and discovery of new molecules based on the 2(1H)-quinolinone scaffold. A synergistic approach combining theoretical calculations with experimental validation accelerates the development of compounds with desired properties. consensus.appresearchgate.net
Density Functional Theory (DFT) is widely used to investigate the electronic structure, stability, and reactivity of quinolinone derivatives. ekb.egtandfonline.comnih.gov DFT calculations can predict:
Molecular geometries and stability. nih.gov
Frontier Molecular Orbitals (HOMO-LUMO): These are crucial for understanding electronic transitions and reactivity. ekb.eguobaghdad.edu.iq
Molecular Electrostatic Potential (MEP): This helps identify sites for electrophilic and nucleophilic attack. ekb.egtandfonline.com
Spectroscopic properties: Simulating NMR and UV-Vis spectra can aid in structure elucidation. ekb.egresearchgate.net
Molecular Docking is a key computational technique used to predict the binding affinity and interaction modes of quinolinone derivatives with biological targets. nih.gov This method has been successfully applied to guide the synthesis of inhibitors for targets such as EGFR/HER-2 kinases, coagulation factors, and HIV reverse transcriptase. frontiersin.orgmdpi.comnih.gov Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic picture of the binding interactions. frontiersin.orgnih.gov These computational tools allow researchers to prioritize synthetic targets, saving time and resources, and to gain deeper insights into the structure-activity relationships that govern the function of these versatile molecules. frontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-methoxy-2(1H)-quinolinone and its derivatives?
- Methodology : The synthesis of quinolinone derivatives often involves cyclization of substituted anthranilic acid derivatives or functionalization of the quinoline core. For example, phosphorus pentoxide (P₂O₅) mixed with amine hydrochlorides can facilitate cyclocondensation reactions under high-temperature conditions (180°C) to yield 4(3H)-quinazolinones, a related scaffold . Methoxy groups can be introduced via nucleophilic substitution or protected during synthesis using reagents like methoxytrimethylsilane (TMSOMe). Post-synthetic modifications, such as acetylation (e.g., 5-acetyl-8-methoxy derivatives), are achieved using acetyl chloride in anhydrous conditions .
Q. How can the structure of 3-methoxy-2(1H)-quinolinone be confirmed experimentally?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to identify methoxy (-OCH₃) signals (~δ 3.8–4.0 ppm for ¹H) and lactam carbonyl resonance (~δ 160–170 ppm for ¹³C).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated for C₁₀H₉NO₂: 175.0633 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of the planar quinolinone core and substituent positions .
Advanced Research Questions
Q. How does the position of methoxy substitution influence the biological activity of 2(1H)-quinolinone derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare the activity of 3-methoxy derivatives with those substituted at positions 4, 6, or 7. For example, 8-methoxy-1-methyl-2(1H)-quinolinone derivatives exhibit antibacterial activity against Helicobacter pylori (MIC₅₀: 22 µM), while 5-acetyl-8-methoxy derivatives may alter pharmacokinetic properties .
- Computational Modeling : Density Functional Theory (DFT) to assess electronic effects (e.g., methoxy’s electron-donating nature) on binding to biological targets like enzymes or receptors .
Q. What strategies enable regioselective synthesis of 3-substituted 2(1H)-quinolinones?
- Methodology :
- Directed Metallation : Use strong bases like LDA (lithium diisopropylamide) to deprotonate the quinolinone at C3, followed by electrophilic quenching (e.g., alkyl halides or carbonyl compounds) .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., lactam oxygen) to direct substitution to the desired position .
Q. How can conflicting data on quinolinone derivative reactivity be resolved?
- Methodology :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control). For instance, discrepancies in yields for P₂O₅-mediated syntheses may arise from moisture sensitivity .
- Analytical Cross-Validation : Use HPLC or GC-MS to identify byproducts or degradation compounds that may skew results .
Experimental Design & Optimization
Q. What in vitro assays are suitable for evaluating the antibacterial potential of 3-methoxy-2(1H)-quinolinone?
- Methodology :
- Broth Microdilution Assay : Determine MIC values against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include positive controls like ciprofloxacin .
- Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic effects by monitoring bacterial viability over 24 hours .
Q. How can solvent systems be optimized for quinolinone crystallography?
- Methodology :
- Screening Solvents : Use mixed solvents (e.g., DCM/hexane or methanol/water) to improve crystal growth.
- Temperature Gradients : Slow cooling from saturated solutions at elevated temperatures (e.g., 60°C to 4°C) .
Data Interpretation & Challenges
Q. Why might computational predictions of quinolinone reactivity diverge from experimental results?
- Methodology :
- Solvent Effects : Include implicit solvent models (e.g., COSMO-RS) in DFT calculations to account for solvation energy differences.
- Steric Considerations : Adjust for bulky substituents (e.g., 1-methyl groups) that may hinder reactions predicted in silico .
Q. How to address low yields in methoxyquinolinone functionalization?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
